molecular formula C19H26N8O4 B12922271 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-03-8

2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

Cat. No.: B12922271
CAS No.: 918868-03-8
M. Wt: 430.5 g/mol
InChI Key: UVCPEXPHSCKQFM-SCFUHWHPSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a triazole ring, a purine base, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclopentylmethyl group, and the incorporation of the purine base. Common synthetic routes may involve:

    Cycloaddition Reactions: The formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne.

    N-Alkylation:

    Glycosylation: The attachment of the purine base to the tetrahydrofuran ring through a glycosylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The triazole ring can be reduced to a dihydrotriazole under specific conditions.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is of interest for its potential antiviral and anticancer properties. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease progression.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a viral enzyme, thereby preventing viral replication, or it may bind to a receptor involved in cell proliferation, thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for specific molecular targets.

Properties

CAS No.

918868-03-8

Molecular Formula

C19H26N8O4

Molecular Weight

430.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-[4-(cyclopentylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H26N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)6-10-4-2-3-5-10/h7,9-10,12,14-15,18,28-30H,2-6,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1

InChI Key

UVCPEXPHSCKQFM-SCFUHWHPSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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